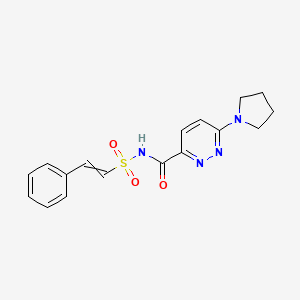![molecular formula C13H20N6O3S B2533561 N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide CAS No. 2097869-20-8](/img/structure/B2533561.png)
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide is a compound belonging to the class of triazolopyridazine derivatives.
Mechanism of Action
Target of Action
The primary targets of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide are the Cell division protein ZipA and its homolog in Escherichia coli (strain K12) and Shigella flexneri . These proteins play a crucial role in bacterial cell division.
Mode of Action
It is believed to interact with its targets, leading to changes that inhibit the function of the cell division protein zipa and its homolog .
Biochemical Pathways
Given its targets, it is likely to impact the pathways related to bacterial cell division .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial cell division due to its interaction with the Cell division protein ZipA and its homolog .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide typically involves the following steps:
Formation of the Triazolopyridazine Core: This step involves the reaction of hydrazine derivatives with pyridazine precursors under reflux conditions.
Introduction of the Azepane Moiety: The azepane ring is introduced through nucleophilic substitution reactions, where the triazolopyridazine core reacts with azepane derivatives under suitable conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azepane and sulfonamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied as a potential inhibitor of enzymes such as c-Met and Pim-1, which are involved in cancer progression.
Biological Research: The compound’s ability to induce cell cycle arrest and apoptosis in cancer cells makes it a valuable tool for studying cellular mechanisms and pathways involved in cancer.
Chemical Biology: Its unique structure allows for the exploration of structure-activity relationships and the development of new derivatives with enhanced biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline
- N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]
Uniqueness
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)azepane-1-sulfonamide stands out due to its unique combination of a triazolopyridazine core with an azepane and sulfonamide moiety. This structure imparts distinct biological activities, particularly its dual inhibition of c-Met and Pim-1, which is not commonly observed in similar compounds .
Properties
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]azepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O3S/c1-22-13-7-6-11-15-16-12(19(11)17-13)10-14-23(20,21)18-8-4-2-3-5-9-18/h6-7,14H,2-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDAEWCZRGYCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNS(=O)(=O)N3CCCCCC3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluorophenyl)-2-{5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2533478.png)

![2-(methylsulfanyl)-N-[2-(pyridin-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2533483.png)
![1-(3-methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2533484.png)

![2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)sulfanylquinoxalin-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2533486.png)
![1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{pyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2533487.png)




![2-bromo-4,6a-dihydro-3aH-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2533495.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2533499.png)
![2-(2-Bromophenyl)oxazolo[4,5-b]pyridine](/img/structure/B2533500.png)
